2-(4-Ethoxyphenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-YL)ethyl]acetamide
Description
2-(4-Ethoxyphenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-YL)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO4S2/c1-3-29-18-8-6-17(7-9-18)14-23(26)25-15-22(21-5-4-12-30-21)31(27,28)19-10-11-20(24)16(2)13-19/h4-13,22H,3,14-15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWCYBRXCULIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-YL)ethyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis may include ethyl bromide, fluorobenzene, methylbenzene, sulfonyl chloride, and thiophene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as crystallization, distillation, and chromatography may be employed for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-YL)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-YL)ethyl]acetamide would depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions and potential effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)sulfonyl]-2-(2-thienyl)acetamide
- 2-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)sulfonyl]-2-(2-thienyl)acetamide
- 2-(4-ethoxyphenyl)-N-[2-(4-chlorophenyl)sulfonyl]-2-(2-thienyl)acetamide
Uniqueness
The uniqueness of 2-(4-Ethoxyphenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-YL)ethyl]acetamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
